molecular formula C9H17N3O B13624710 1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine

1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine

Cat. No.: B13624710
M. Wt: 183.25 g/mol
InChI Key: UWUMERANEPBDBK-UHFFFAOYSA-N
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Description

1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of an isobutoxyethyl group attached to the nitrogen atom at position 1 and an amine group at position 4 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-isobutoxyethylamine under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups replacing the amine group.

Scientific Research Applications

1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethyl acetate: A chemical commonly used as a solvent with similar structural features.

    2-Isobutoxyethyl propionate: Another compound with an isobutoxyethyl group, used in various industrial applications.

Uniqueness

1-(2-Isobutoxyethyl)-1h-pyrazol-4-amine is unique due to its specific functional groups and the presence of the pyrazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-[2-(2-methylpropoxy)ethyl]pyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-8(2)7-13-4-3-12-6-9(10)5-11-12/h5-6,8H,3-4,7,10H2,1-2H3

InChI Key

UWUMERANEPBDBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCCN1C=C(C=N1)N

Origin of Product

United States

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